molecular formula C10H20O2 B1585002 2-Propylheptanoic acid CAS No. 31080-39-4

2-Propylheptanoic acid

Cat. No. B1585002
Key on ui cas rn: 31080-39-4
M. Wt: 172.26 g/mol
InChI Key: RXGPYPPCEXISOV-UHFFFAOYSA-N
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Patent
US09328306B2

Procedure details

A reactor was charged with 0.2 g (0.005 mol) of sodium hydroxide (manufactured by Kanto Chemical Co., Inc.), 1 g of water, and 0.8 g (0.006 mol) of heptanoic acid (manufactured by Kishida Chemical Co., Ltd.), and the mixture was stirred. After the addition of 47 g of 2-propylheptanal, the mixture was bubbled with air at 40° C. for 15 hours. The mixture was stirred at 130° C. for 4 hours with nitrogen bubbling to obtain crude 2-propylheptanoic acid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([OH:11])(=[O:10])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[CH2:12]([CH:15](CCCCC)C=O)[CH2:13]C>O>[CH2:13]([CH:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[C:3]([OH:11])=[O:10])[CH2:12][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.8 g
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
1 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C(CC)C(C=O)CCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was bubbled with air at 40° C. for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at 130° C. for 4 hours with nitrogen bubbling
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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